molecular formula C16H22N4O2 B11089398 1-[3-(2-Cyclohexylidenehydrazinyl)-4-nitrophenyl]pyrrolidine

1-[3-(2-Cyclohexylidenehydrazinyl)-4-nitrophenyl]pyrrolidine

Cat. No.: B11089398
M. Wt: 302.37 g/mol
InChI Key: GSZNVWJVIJEPGQ-UHFFFAOYSA-N
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Description

1-CYCLOHEXANONE 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents

Preparation Methods

The synthesis of 1-CYCLOHEXANONE 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]HYDRAZONE typically involves the condensation reaction between cyclohexanone and the corresponding hydrazine derivative. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 70-80°C)

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-CYCLOHEXANONE 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Alkyl halides, acyl chlorides

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-CYCLOHEXANONE 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-CYCLOHEXANONE 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]HYDRAZONE involves its interaction with various molecular targets. The compound’s hydrazone group can form stable complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antituberculosis effects .

Comparison with Similar Compounds

1-CYCLOHEXANONE 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]HYDRAZONE can be compared with other hydrazone derivatives, such as:

These comparisons highlight the unique combination of functional groups in 1-CYCLOHEXANONE 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]HYDRAZONE, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

N-(cyclohexylideneamino)-2-nitro-5-pyrrolidin-1-ylaniline

InChI

InChI=1S/C16H22N4O2/c21-20(22)16-9-8-14(19-10-4-5-11-19)12-15(16)18-17-13-6-2-1-3-7-13/h8-9,12,18H,1-7,10-11H2

InChI Key

GSZNVWJVIJEPGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-])CC1

Origin of Product

United States

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